N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 951485-48-6
VCID: VC7038641
InChI: InChI=1S/C23H24N2O4S2/c1-17-10-13-22(15-18(17)2)30(26,27)24-20-12-11-19-7-6-14-25(23(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Molecular Formula: C23H24N2O4S2
Molecular Weight: 456.58

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide

CAS No.: 951485-48-6

Cat. No.: VC7038641

Molecular Formula: C23H24N2O4S2

Molecular Weight: 456.58

* For research use only. Not for human or veterinary use.

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide - 951485-48-6

Specification

CAS No. 951485-48-6
Molecular Formula C23H24N2O4S2
Molecular Weight 456.58
IUPAC Name N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C23H24N2O4S2/c1-17-10-13-22(15-18(17)2)30(26,27)24-20-12-11-19-7-6-14-25(23(19)16-20)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Standard InChI Key XZWKMGXHSRREPJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C

Introduction

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide is a synthetic organic compound classified within the sulfonamide family. These compounds are notable for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents. This article provides an in-depth review of the compound's structure, properties, potential applications, and research findings.

Synthesis

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide involves sulfonation reactions using benzenesulfonyl chloride derivatives and tetrahydroquinoline precursors under controlled conditions. The process typically employs organic solvents like toluene or acetonitrile to enhance reaction efficiency.

Anticancer Potential

Sulfonamide derivatives are widely studied for their anticancer properties due to their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments. Similar compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) . While specific data on this compound's anticancer activity is limited, its structural similarity to known active sulfonamides suggests potential efficacy.

Enzyme Inhibition

Sulfonamides are also recognized for their enzyme inhibition capabilities beyond CA IX, including carbonic anhydrase II (CA II) and other proteases . This property makes them candidates for therapeutic applications in diseases like glaucoma and bacterial infections.

Antibacterial Activity

Sulfonamides exhibit antibacterial properties by interfering with folate synthesis in bacteria. The structural features of this compound may allow it to target bacterial enzymes selectively .

Pharmacokinetics

The compound's moderate lipophilicity (logP ~3.8) suggests good membrane permeability but limited aqueous solubility (logSw ~ -3.9). This balance is critical for oral bioavailability and metabolic stability .

Toxicity

Toxicological studies on similar compounds indicate low cytotoxicity toward non-cancerous cells compared to cancer cells . This selectivity is essential for minimizing side effects in therapeutic applications.

Comparative Analysis with Related Compounds

PropertyN-[1-(benzenesulfonyl)-...tetrahydroquinoline]Reference Sulfonamides
Molecular Weight442.55 g/mol~300–500 g/mol
IC50 (Cancer Cells)Not available6–36 µM
logP3.8206~2–4
Hydrogen Bond Acceptors86–10

The compound's physicochemical properties align with those of biologically active sulfonamides, indicating potential for further exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator